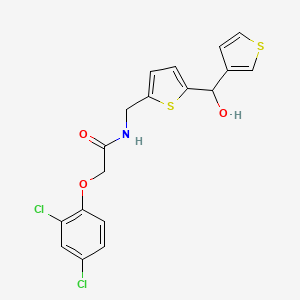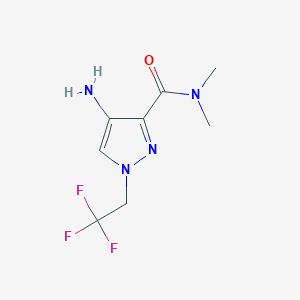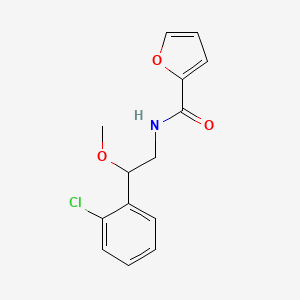![molecular formula C16H15ClF3N3O2S B2532187 4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide CAS No. 303997-75-3](/img/structure/B2532187.png)
4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products . The synthesis methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific reactions involved in the synthesis of “4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide” could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These compounds have unique physicochemical properties that make them useful in various applications .Wissenschaftliche Forschungsanwendungen
BODIPY-based Organic Semiconductors for OLED Devices
BODIPY-based materials are emerging as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics, including their use in OLED devices. These materials, highlighted for their potential as 'metal-free' infrared emitters, indicate a trend towards developing novel organic semiconductors with specific optoelectronic properties (Squeo & Pasini, 2020).
Stability and Degradation Pathways of Nitisinone
Nitisinone's stability and degradation under various conditions were explored, providing insights into the properties of similar compounds. Although focused on a medical application, this study contributes to understanding the stability and environmental impact of chemical compounds (Barchańska et al., 2019).
Synthesis of Novel Cyclic Compounds
Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide shows the versatility of these derivatives in organic syntheses and potential pharmaceutical applications, underscoring the importance of chemical moieties in drug development (Kaneda, 2020).
Advanced Materials from Poly(vinyl chloride) Degradation
The thermal degradation of poly(vinyl chloride) (PVC) and its implications for material science, particularly in understanding the formation of labile defects and their role in material degradation, offer insights into the environmental and material engineering aspects of similar compounds (Starnes, 2002).
Acrylamide in Food Processing
While the review on acrylamide focuses on its formation, biochemistry, and safety in food, it serves as an example of how compounds with potential health risks are studied in terms of their chemistry, metabolism, and effects on health. Such studies are crucial for assessing the safety and environmental impact of chemical substances (Friedman, 2003).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound 4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide are not well-studied. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile. Future research should aim to characterize these properties in detail .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall activity. Understanding these influences is crucial for optimizing the use of the compound .
Eigenschaften
IUPAC Name |
4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c1-23(2)26(24,25)13-5-3-12(4-6-13)21-8-7-15-14(17)9-11(10-22-15)16(18,19)20/h3-10,21H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNZDCCHGBBTEP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


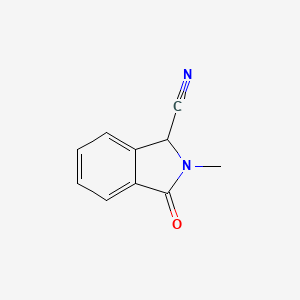
![2-(Benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylic acid](/img/structure/B2532110.png)


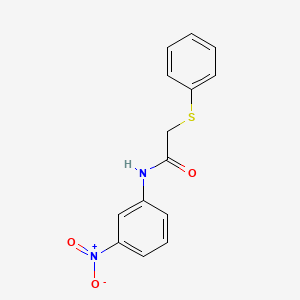
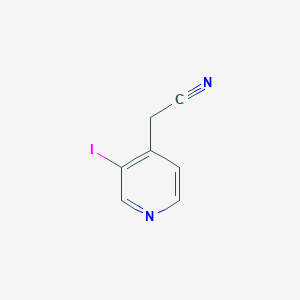
![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)
